molecular formula C14H18N6O3 B2976513 N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-ethyloxalamide CAS No. 1013890-54-4

N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-ethyloxalamide

Cat. No. B2976513
CAS RN: 1013890-54-4
M. Wt: 318.337
InChI Key: LXCYSRQEPGEZQT-UHFFFAOYSA-N
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Description

N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-ethyloxalamide is a useful research compound. Its molecular formula is C14H18N6O3 and its molecular weight is 318.337. The purity is usually 95%.
BenchChem offers high-quality N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-ethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-ethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound has been explored in the synthesis and characterization of pyrazole derivatives. For instance, the reaction of hydroxymethyl pyrazole derivatives with primary amines yields various compounds, which are then characterized through spectroscopy and X-ray crystallography. These synthesized compounds have been studied for their geometric parameters, and their biological activity against breast cancer and microbes has been confirmed through computational and experimental methods (Titi et al., 2020).

Anticancer Activity

A significant area of research involving this compound is its potential for anticancer activity. Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested against the MCF-7 human breast adenocarcinoma cell line, revealing notable antitumor activity. The most potent inhibitory activity was observed in specific derivatives, indicating their potential as effective anticancer agents (Abdellatif et al., 2014).

Antimicrobial and Anti-inflammatory Potential

The compound has also been utilized in the synthesis of pyrimidine linked pyrazol-3-yl amines, which were evaluated for their insecticidal and antibacterial potential. This research highlights the compound's utility in developing treatments with antimicrobial properties (Deohate & Palaspagar, 2020). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, further demonstrating the compound's versatility in medical applications (Rahmouni et al., 2016).

Antidepressant-like Activity

Furthermore, the compound has been evaluated for antidepressant-like activity in mice, with studies focusing on corticotropin-releasing factor type-1 (CRF1) receptor antagonists. Such research suggests the potential for developing novel treatments for depression based on modifications of this compound's structure (Nielsen et al., 2004).

properties

IUPAC Name

N'-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-5-15-12(22)13(23)17-10-6-7(2)19-20(10)14-16-9(4)8(3)11(21)18-14/h6H,5H2,1-4H3,(H,15,22)(H,17,23)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCYSRQEPGEZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC(=NN1C2=NC(=C(C(=O)N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-ethyloxalamide

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